molecular formula C13H10BrNO B1532463 3-(4-Bromobenzoyl)-4-methylpyridine CAS No. 1187168-77-9

3-(4-Bromobenzoyl)-4-methylpyridine

Cat. No. B1532463
CAS RN: 1187168-77-9
M. Wt: 276.13 g/mol
InChI Key: WLFRKVVZYLXHHS-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)-4-methylpyridine, also known as 4-bromo-3-methylbenzoylpyridine, is an aromatic heterocyclic compound used in a variety of scientific research applications. It has a wide range of uses in the fields of chemistry and biochemistry, including as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a catalyst for biochemical reactions.

Scientific Research Applications

Supramolecular Chemistry

Supramolecular assemblies involving pyridine derivatives highlight their potential in designing complex molecular structures. For example, the study on cocrystals of 2-amino-3-bromopyridine with 4-methylbenzoic acid demonstrates the formation of supramolecular structures characterized by hydrogen bonding interactions (K. Thanigaimani et al., 2016). These structures are crucial for understanding molecular recognition and self-assembly processes, which have implications in material science and nanotechnology.

Photochemical Properties

The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlights the photochemical properties of these compounds. These properties are essential for applications in photodynamic therapy, a treatment method for cancer. The high singlet oxygen quantum yield of these compounds indicates their effectiveness as Type II photosensitizers (M. Pişkin et al., 2020).

Molecular Recognition

A study focusing on molecular recognition using 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds showcases the utility of pyridine derivatives in forming supramolecular architectures. These architectures are stabilized by hydrogen bonding, demonstrating the potential of these compounds in crystal engineering and the design of functional materials (S. Varughese & V. Pedireddi, 2006).

Catalysis and Synthesis

The catalytic activity of amide-base systems involving pyridine derivatives for deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls to form stilbenes represents another significant application. This process is crucial for synthesizing complex organic compounds and has implications in pharmaceuticals and materials science (Masanori Shigeno et al., 2019).

Nonlinear Optical Properties

The synthesis and structural study of photochromic crystals, such as those derived from pyridine, underscore their potential in developing reversible molecular switches. These compounds exhibit nonlinear optical properties, which are pivotal for applications in optoelectronics and information storage (M. Sliwa et al., 2005).

Safety And Hazards

The safety data sheet for “3-(4-Bromobenzoyl)propionic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-bromophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFRKVVZYLXHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromobenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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